2-(4-Hydroxy-3-iodo-5-methoxyphenyl)chromen-4-one

Beschreibung

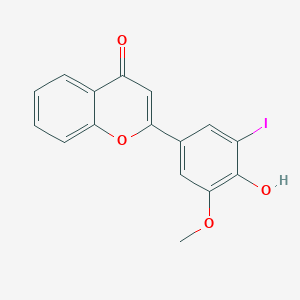

2-(4-Hydroxy-3-iodo-5-methoxyphenyl)chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a hydroxyl group at position 4, an iodine atom at position 3, and a methoxy group at position 5 on the phenyl ring attached to the chromen-4-one backbone. The iodine substitution introduces steric bulk and electronic effects, distinguishing it from natural flavonoids like genistein or daidzein.

Eigenschaften

Molekularformel |

C16H11IO4 |

|---|---|

Molekulargewicht |

394.16 g/mol |

IUPAC-Name |

2-(4-hydroxy-3-iodo-5-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H11IO4/c1-20-15-7-9(6-11(17)16(15)19)14-8-12(18)10-4-2-3-5-13(10)21-14/h2-8,19H,1H3 |

InChI-Schlüssel |

YRQOODLFSKHIBD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)I)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Iodierung von 3,7,8-Trimethoxy-4H-chromen-4-on: Die Iodgruppe wird durch Umsetzung von 3,7,8-Trimethoxy-4H-chromen-4-on mit Iod oder einem Iodierungsmittel eingeführt.

Methoxylierung: Die Methoxygruppen werden unter Verwendung von methoxysubstituierten Reagenzien (z. B. Methanol und Natriummethoxid) hinzugefügt.

Industrielle Produktion: Während die Synthese im industriellen Maßstab variieren kann, bilden die oben genannten Schritte die Grundlage für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener Oxidationsprodukte führen.

Reduktion: Reduktionsreaktionen ergeben reduzierte Derivate.

Substitution: Substituenten können durch andere funktionelle Gruppen ersetzt werden.

Iod: Wird für die Iodierung verwendet.

Methanol/Natriummethoxid: Für die Methoxylierung.

Wasserstoffperoxid (H₂O₂): Wird in Oxidationsreaktionen eingesetzt.

Hydrazin (N₂H₄): Wird zur Reduktion verwendet.

- Verschiedene Oxidations- und Reduktionsprodukte.

5-Iod-3,7,8-trimethoxy-4H-chromen-4-on: Die vollständig substituierte Verbindung.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for creating more complex molecules. The presence of functional groups such as hydroxy and methoxy can facilitate further reactions like oxidation and substitution, leading to the formation of diverse derivatives.

Antimicrobial Activity

Research indicates that derivatives of chromenone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for 2-(4-Hydroxy-3-iodo-5-methoxyphenyl)chromen-4-one is limited, related compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various chromenone derivatives against common bacterial strains. The results demonstrated that certain structural modifications enhanced antimicrobial potency, suggesting potential applications in developing new antibacterial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

- Objective: To evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

Case Study: RAW 264.7 Macrophages

- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties .

Wirkmechanismus

The mechanism of action of 2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodo group can enhance the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chromen-4-one Derivatives

Chromen-4-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₆H₁₁IO₄.

Key Differences and Implications

Iodine Substitution :

- The iodine atom in this compound enhances molecular weight and polarizability compared to hydroxyl/methoxy-substituted analogs like genistein. This may improve binding to hydrophobic enzyme pockets (e.g., COX-2 or YES1 kinases) via van der Waals interactions .

- In contrast, hydroxyl groups in genistein and daidzein facilitate hydrogen bonding with targets like estrogen receptors or antioxidant enzymes .

Similar effects are observed in 5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, where methoxy groups contribute to antitumor activity .

Biological Activity Gaps: While genistein and daidzein have well-documented antioxidant and anticancer properties , the iodine-substituted derivative lacks direct experimental validation.

Biologische Aktivität

2-(4-Hydroxy-3-iodo-5-methoxyphenyl)chromen-4-one, a compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its potential as an anti-cholinesterase agent, antioxidant, and anticancer compound.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a chromenone backbone with hydroxyl, methoxy, and iodo substituents that contribute to its biological activity.

1. Anti-Cholinesterase Activity

Research indicates that flavonoids, including this compound, exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

- Inhibition Potency : The compound showed an IC50 value of approximately 8.49 µM against AChE, comparable to donepezil (IC50 = 6.04 µM) .

- Selectivity : It demonstrated selectivity towards AChE over BChE, indicating potential for targeted therapeutic applications .

2. Antioxidant Activity

Flavonoids are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Mechanism : The presence of hydroxyl groups in the structure enhances radical scavenging activity through hydrogen donation .

- Research Findings : Studies have shown that derivatives of chromenone possess varying degrees of antioxidant activities, with some exhibiting significant protective effects against oxidative damage in cellular models .

3. Anticancer Potential

The anticancer properties of flavonoids have been widely studied, and this compound is no exception.

- Cell Lines Tested : It has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells).

- Results : Preliminary findings suggest that this compound induces apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several studies have reported on the biological activity of related compounds within the chromenone family:

Q & A

Basic Questions

Recommended Synthetic Protocols and Reaction Optimization Q: What are the common synthetic routes for preparing 2-(4-Hydroxy-3-iodo-5-methoxyphenyl)chromen-4-one, and how do reaction conditions influence yield and purity? A: Synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde under basic conditions. For example, a chlorophenyl analog was synthesized by reacting 1-(2-hydroxy-5-methoxyphenyl)ethanone with p-chlorobenzaldehyde in ethanol containing KOH, followed by recrystallization from DMF (75% yield) . Introducing the iodine substituent may require controlled iodination (e.g., using iodine monochloride in acetic acid). Key factors include maintaining low temperatures (5–10°C) to minimize side reactions and selecting solvents like ethanol or DMF to enhance crystallinity .

Structural Characterization Techniques Q: Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound? A:

- 1H/13C NMR : Identifies aromatic proton environments (δ 6.5–8.0 ppm) and substituents (e.g., methoxy at δ ~3.8 ppm, iodo via absence of proton signals).

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650 cm⁻¹) and phenolic O–H bands (~3200 cm⁻¹).

- HRMS : Validates molecular weight (e.g., [M+H]+ peak matching exact mass).

- HPLC : Assesses purity (>98%) using a C18 column with a methanol-water gradient .

Advanced Research Questions

Crystallization Challenges and Heavy Atom Effects Q: How can researchers address crystallization challenges for X-ray studies, particularly leveraging the iodine substituent’s heavy atom effect? A:

- Crystallization : Slow evaporation from DMF/ethanol (1:1) at 4°C promotes nucleation. The iodine atom enhances diffraction contrast but may disrupt crystal packing due to steric bulk.

- Refinement : SHELXL-2018 refines structures using anisotropic displacement parameters for iodine, achieving R factors <0.05. ORTEP-3 visualizes thermal ellipsoids to confirm minimal disorder .

- Validation : Mercury 4.3.1 analyzes intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) critical for stability .

Resolving Discrepancies in Biological Activity Data Q: What analytical approaches reconcile contradictory antimicrobial activity data across studies of structurally similar chromenones? A:

- Normalization : Report MIC (µg/mL) against standard strains (e.g., S. aureus ATCC 25923).

- Substituent Effects : Compare logP values (iodo vs. methoxy) to assess membrane permeability.

- Docking Studies : Use AutoDock Vina to predict binding affinities against targets like FabI enoyl-ACP reductase (PDB 1BZI).

- Meta-Analysis : Apply Cohen’s d to quantify effect sizes across ≥3 independent assays .

Computational Modeling of Structure-Activity Relationships (SAR) Q: How can computational methods predict the biological activity of iodine-substituted chromenones compared to other halogens? A:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare electrostatic potentials (ESP) and HOMO-LUMO gaps.

- Molecular Dynamics : Simulate ligand-receptor binding stability (e.g., GROMACS) over 100 ns trajectories.

- SAR Insights : Iodo’s electronegativity and van der Waals radius may enhance hydrophobic interactions versus chloro/methoxy groups .

Handling Synthetic Byproducts and Isomerization Q: What strategies mitigate byproduct formation during iodination or cyclization steps? A:

- Iodination Control : Use substoichiometric N-iodosuccinimide (NIS) in dichloromethane at 0°C to prevent di-iodination.

- Chromatography : Separate isomers via flash chromatography (silica gel, hexane:ethyl acetate gradient).

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to halt at maximal mono-iodinated product .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.